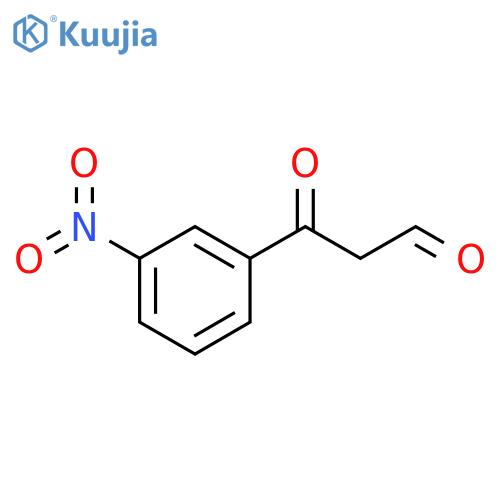Cas no 154669-16-6 (3-(3-nitrophenyl)-3-oxopropanal)

154669-16-6 structure
商品名:3-(3-nitrophenyl)-3-oxopropanal
3-(3-nitrophenyl)-3-oxopropanal 化学的及び物理的性質
名前と識別子
-
- Erlotinib Impurity 94
- 3-(3-Nitrophenyl)-3-oxopropanal
- 3-(3-nitrophenyl)-3-oxopropanal
-
- インチ: 1S/C9H7NO4/c11-5-4-9(12)7-2-1-3-8(6-7)10(13)14/h1-3,5-6H,4H2
- InChIKey: JPUIHUPNEJKLES-UHFFFAOYSA-N
- ほほえんだ: C(C1C=CC=C(N(=O)=O)C=1)(=O)CC=O
3-(3-nitrophenyl)-3-oxopropanal 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-145478-0.05g |
3-(3-nitrophenyl)-3-oxopropanal |
154669-16-6 | 0.05g |
$612.0 | 2023-02-15 | ||
| Enamine | EN300-145478-10.0g |
3-(3-nitrophenyl)-3-oxopropanal |
154669-16-6 | 10.0g |
$3130.0 | 2023-02-15 | ||
| Enamine | EN300-145478-0.1g |
3-(3-nitrophenyl)-3-oxopropanal |
154669-16-6 | 0.1g |
$640.0 | 2023-02-15 | ||
| Enamine | EN300-145478-0.25g |
3-(3-nitrophenyl)-3-oxopropanal |
154669-16-6 | 0.25g |
$670.0 | 2023-02-15 | ||
| Enamine | EN300-145478-5.0g |
3-(3-nitrophenyl)-3-oxopropanal |
154669-16-6 | 5.0g |
$2110.0 | 2023-02-15 | ||
| Enamine | EN300-145478-10000mg |
3-(3-nitrophenyl)-3-oxopropanal |
154669-16-6 | 10000mg |
$1778.0 | 2023-09-29 | ||
| Enamine | EN300-145478-2.5g |
3-(3-nitrophenyl)-3-oxopropanal |
154669-16-6 | 2.5g |
$1428.0 | 2023-02-15 | ||
| Enamine | EN300-145478-50mg |
3-(3-nitrophenyl)-3-oxopropanal |
154669-16-6 | 50mg |
$348.0 | 2023-09-29 | ||
| Enamine | EN300-145478-100mg |
3-(3-nitrophenyl)-3-oxopropanal |
154669-16-6 | 100mg |
$364.0 | 2023-09-29 | ||
| Enamine | EN300-145478-5000mg |
3-(3-nitrophenyl)-3-oxopropanal |
154669-16-6 | 5000mg |
$1199.0 | 2023-09-29 |
3-(3-nitrophenyl)-3-oxopropanal 関連文献
-
Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762
-
Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474
-
Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466
-
Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191
154669-16-6 (3-(3-nitrophenyl)-3-oxopropanal) 関連製品
- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)
- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)
- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)
- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)
- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)
- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)
- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)
- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)
- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)
- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)
推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量
